molecular formula C22H18N2O6S B2776925 Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate CAS No. 1011396-72-7

Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

Cat. No. B2776925
M. Wt: 438.45
InChI Key: PSKVVIHGRXXPJC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis Techniques

A convenient synthesis method for ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates has been achieved, demonstrating the versatility of similar compounds in heterocyclic chemistry. This method involves the condensation of ethyl 4-nitrobenzylthioacetate with various 1,2-dicarbonyl compounds, highlighting the compound's role in facilitating the synthesis of novel thiophene derivatives with potential biological and material applications (Rangnekar & Mavlankar, 1991).

Biological Activities

A derivative, Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, and its analogs have been synthesized and tested for antimicrobial activity. Some of these compounds showed more potent activity than standard drugs against specific fungi, indicating the potential of these compounds in developing new antimicrobial agents (Mabkhot et al., 2015).

Anticancer Properties

Research into thiophene derivatives, including those structurally related to Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate, has shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, indicating their potential as selective anticancer agents (Thomas et al., 2017).

Electrochromic and Conductive Materials

Studies on the synthesis and electrochromic properties of conducting copolymers, incorporating thiophene derivatives similar to Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate, have demonstrated the utility of these compounds in developing materials with potential applications in smart windows, displays, and other electrochromic devices. The copolymers exhibited multi-color changes and long-term switching stability (Bulut et al., 2004).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for specific information about this compound. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

ethyl 5-acetyl-2-benzamido-4-(4-nitrophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-3-30-22(27)18-17(14-9-11-16(12-10-14)24(28)29)19(13(2)25)31-21(18)23-20(26)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKVVIHGRXXPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

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